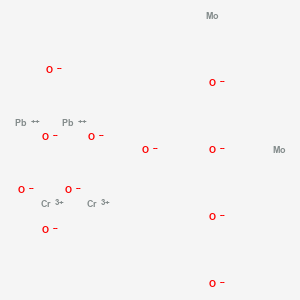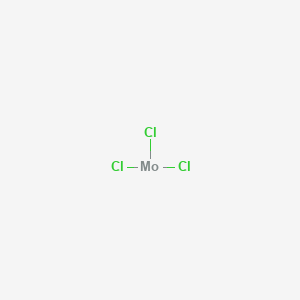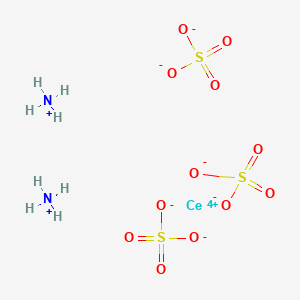
Diactinium trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diactinium trioxide is a chemical compound with the formula Ac2O3, where Ac represents the element actinium. It is a radioactive compound and has been found to be useful in various scientific research applications. In
Mechanism Of Action
The mechanism of action of diactinium trioxide is not well understood. However, it is known to emit alpha particles, which are highly ionizing and can cause damage to biological tissues. This property makes it useful in cancer research, where it is used to target and destroy cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of diactinium trioxide are not well studied. However, it is known to be highly toxic and can cause damage to biological tissues. It is also known to be a carcinogen and can cause cancer in humans.
Advantages And Limitations For Lab Experiments
The advantages of using diactinium trioxide in lab experiments are its high radioactivity and ability to emit alpha particles. This property makes it useful in experiments that require a high level of ionizing radiation. However, the limitations of using diactinium trioxide are its toxicity and carcinogenic properties, which require special handling and storage.
Future Directions
There are several future directions for research on diactinium trioxide. One area of research is in the development of new methods for synthesizing diactinium trioxide that are more efficient and less toxic. Another area of research is in the study of its mechanism of action and its effects on biological tissues. Additionally, research is needed to develop new applications for diactinium trioxide in medical and industrial settings.
Conclusion:
In conclusion, diactinium trioxide is a highly radioactive compound that has been found to be useful in various scientific research applications. Its synthesis method is complex and requires special handling and storage. While its mechanism of action and biochemical and physiological effects are not well understood, it is known to be highly toxic and carcinogenic. Despite its limitations, there are several future directions for research on diactinium trioxide that could lead to new applications in medical and industrial settings.
Synthesis Methods
The synthesis of diactinium trioxide is a complex process that involves the isolation of actinium from uranium ore. Actinium is a rare earth element and is obtained from the decay of uranium. Once actinium is isolated, it is then converted to diactinium trioxide by reacting it with oxygen. The reaction takes place at high temperatures and is usually carried out in a vacuum. The resulting compound is highly radioactive and requires special handling and storage.
Scientific Research Applications
Diactinium trioxide has been found to be useful in various scientific research applications. One of the primary uses of diactinium trioxide is in nuclear physics research. It is used as a source of alpha particles for experiments that study the properties of atomic nuclei. It is also used in the production of other radioactive isotopes for medical and industrial applications.
properties
CAS RN |
12002-61-8 |
|---|---|
Product Name |
Diactinium trioxide |
Molecular Formula |
Ac2O3 Ac2O3-6 |
Molecular Weight |
502.054 g/mol |
IUPAC Name |
actinium;oxygen(2-) |
InChI |
InChI=1S/2Ac.3O/q;;3*-2 |
InChI Key |
MAPOZTWVBAGEOP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Ac].[Ac] |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ac].[Ac] |
Other CAS RN |
12002-61-8 |
synonyms |
diactinium trioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)









![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)